An In-depth Technical Guide to 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide to 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
CAS Number: 337507-82-1
This technical guide provides a comprehensive overview of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, spectral characterization, and potential applications, with a strong emphasis on scientific integrity and practical insights.
Introduction: The Significance of the Indanone Scaffold
The indanone core, characterized by a fused benzene and cyclopentanone ring system, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of targeted therapeutics.[1] Modifications to the indanone skeleton have led to the discovery of compounds with a wide array of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[2][3] 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one, as a specifically substituted derivative, offers a unique combination of electronic and steric properties that can be exploited in the synthesis of novel drug candidates.[4]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 337507-82-1 | ChemicalBook[5] |
| Molecular Formula | C₁₀H₉ClO | ChemicalBook[5] |
| Molecular Weight | 180.63 g/mol | ChemicalBook[5] |
| IUPAC Name | 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one | |
| Synonyms | 5-Chloro-6-methyl-1-indanone | ChemicalBook[5] |
Synthesis of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one: A Mechanistic Approach
The most established and logical synthetic route to 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classic reaction in organic chemistry provides an efficient means to construct the bicyclic indanone core.[6]
Retrosynthetic Analysis
A retrosynthetic analysis reveals that the target molecule can be obtained from the cyclization of 3-(4-chloro-3-methylphenyl)propanoic acid. This precursor, in turn, can be synthesized from commercially available starting materials.
Caption: Retrosynthetic approach for the synthesis of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.
Step-by-Step Synthesis Protocol
This protocol outlines a plausible and efficient laboratory-scale synthesis.
Step 1: Synthesis of 3-(4-chloro-3-methylphenyl)propanoic acid
The synthesis of the carboxylic acid precursor is a critical first step. While there are multiple routes to achieve this, a common method involves the reaction of a suitable starting material like 4-chloro-3-methylbenzaldehyde with malonic acid followed by subsequent reduction and hydrolysis.
Step 2: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(4-chloro-3-methylphenyl)propanoic acid is the key step in forming the indanone ring system.
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Reaction:
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To a solution of 3-(4-chloro-3-methylphenyl)propanoic acid in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride or a milder catalyst like zinc chloride).[5]
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The reaction mixture is typically stirred at a controlled temperature, ranging from 0 °C to room temperature, to facilitate the intramolecular acylation.[5]
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The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched by the careful addition of ice-water.
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The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
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Purification is typically achieved by recrystallization or column chromatography to afford pure 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.
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Caption: A generalized workflow for the synthesis of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. The following data for the closely related compound, 5-chloro-1-indanone, provides a valuable reference for the characterization of 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.[7] Researchers should expect to see similar characteristic peaks with shifts influenced by the additional methyl group.
| Technique | Key Features of 5-Chloro-1-indanone (for comparison) | Expected Features for 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one |
| ¹H NMR | Aromatic protons, two triplets for the aliphatic -CH₂- groups.[8] | Aromatic protons (likely two singlets or narrow doublets), two triplets for the aliphatic -CH₂- groups, and a singlet for the methyl group. |
| ¹³C NMR | Carbonyl carbon signal (~205 ppm), aromatic carbon signals, and two aliphatic carbon signals.[8] | Carbonyl carbon signal, aromatic carbon signals (with an additional quaternary carbon signal), two aliphatic carbon signals, and a methyl carbon signal. |
| IR Spectroscopy | Strong carbonyl (C=O) stretch (~1700 cm⁻¹), C-H stretches for aromatic and aliphatic protons.[7] | Strong carbonyl (C=O) stretch, aromatic and aliphatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns.[9] | Molecular ion peak (M⁺) at m/z 180 and a prominent M+2 peak due to the chlorine isotope. |
Applications in Drug Discovery and Development
Substituted indanones are recognized as valuable intermediates in the synthesis of a wide range of biologically active molecules.[2][3] Their rigid framework allows for the precise positioning of pharmacophoric groups, which is crucial for achieving high affinity and selectivity for biological targets.
Potential therapeutic areas where 5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one could serve as a key building block include:
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Neurodegenerative Diseases: As precursors to inhibitors of enzymes like acetylcholinesterase, relevant in Alzheimer's disease.[10]
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Oncology: In the development of novel anticancer agents.[8]
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Infectious Diseases: As a scaffold for new antimicrobial and antiviral compounds.[3]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its synthesis, based on the robust Friedel-Crafts acylation, is accessible for laboratory-scale production. The structural and electronic features of this compound make it an attractive starting point for the creation of diverse libraries of novel molecules with the potential for a wide range of biological activities. Further research into the applications of this compound is warranted and is expected to yield new and valuable contributions to the field of medicinal chemistry.
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